molecular formula C10H19NO2 B14484148 N,N-diethyl-5-hydroxyhex-2-enamide CAS No. 64574-09-0

N,N-diethyl-5-hydroxyhex-2-enamide

Cat. No.: B14484148
CAS No.: 64574-09-0
M. Wt: 185.26 g/mol
InChI Key: TUEYWLVAFWBSMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-5-hydroxyhex-2-enamide is an organic compound with the molecular formula C10H19NO2. It is characterized by the presence of a hydroxyl group and an enamide functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-5-hydroxyhex-2-enamide can be achieved through several methods. One common approach involves the direct N-dehydrogenation of amides to enamides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-5-hydroxyhex-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The enamide group can be reduced to form amides or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the enamide carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and organometallic reagents can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of amides or amines.

    Substitution: Formation of substituted enamides or amides.

Scientific Research Applications

N,N-diethyl-5-hydroxyhex-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-5-hydroxyhex-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-hydroxyhex-2-enamide
  • N,N-diethyl-5-hydroxyhex-3-enamide
  • N,N-diethyl-5-hydroxyhex-2-enamine

Uniqueness

N,N-diethyl-5-hydroxyhex-2-enamide is unique due to the specific positioning of the hydroxyl and enamide groups, which confer distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

CAS No.

64574-09-0

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

N,N-diethyl-5-hydroxyhex-2-enamide

InChI

InChI=1S/C10H19NO2/c1-4-11(5-2)10(13)8-6-7-9(3)12/h6,8-9,12H,4-5,7H2,1-3H3

InChI Key

TUEYWLVAFWBSMD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C=CCC(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.